6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
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Overview
Description
6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane is a heterocyclic compound that contains a nitrogen atom within its bicyclic structure. This compound is significant in medicinal chemistry due to its role as a pharmaceutical intermediate and its presence in various antiviral medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane typically involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate . This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate . The final step involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, in antiviral drugs, it acts as a protease inhibitor, blocking the activity of viral proteases essential for viral replication . The compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound with a slightly different structure and similar applications in medicinal chemistry.
3-Azabicyclo[3.1.0]hexane: Another related compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specific antiviral drugs and other bioactive molecules .
Properties
Molecular Formula |
C11H21NO2S |
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Molecular Weight |
231.36 g/mol |
IUPAC Name |
6-(3,3-dimethylbutylsulfonyl)-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)7-8-15(13,14)12-9-5-4-6-10(9)12/h9-10H,4-8H2,1-3H3 |
InChI Key |
RKIGBOSWRIWOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCS(=O)(=O)N1C2C1CCC2 |
Origin of Product |
United States |
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